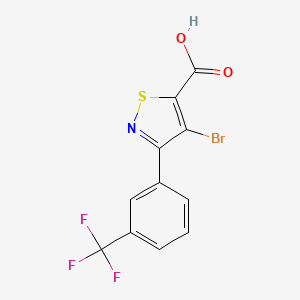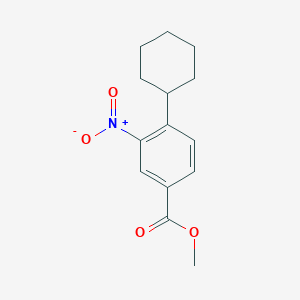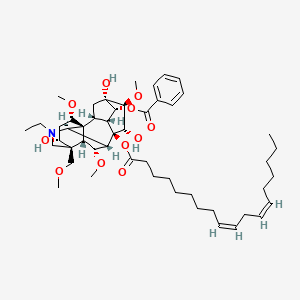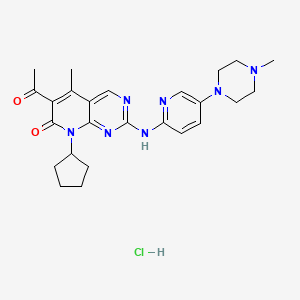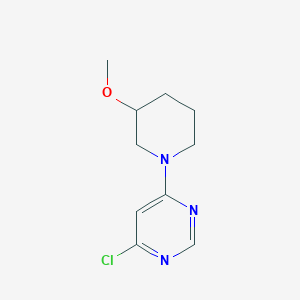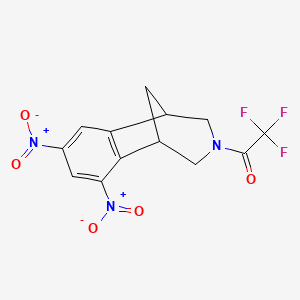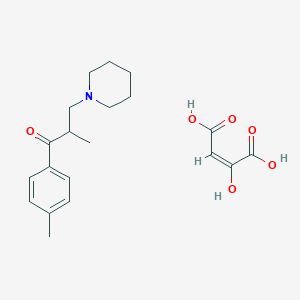
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one is a complex organic compound that combines the properties of both an acid and a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one involves multiple steps. The initial step typically involves the preparation of the individual components, which are then combined through a series of reactions. For instance, the synthesis might start with the preparation of 2-hydroxybut-2-enedioic acid through the oxidation of but-2-enedioic acid. The next step involves the synthesis of 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one, which can be achieved through a Friedel-Crafts acylation reaction followed by a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxybut-2-enedioic acid: Shares the hydroxyl and acid functional groups.
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but lacks the hydroxyl and acid groups.
Uniqueness
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Eigenschaften
Molekularformel |
C20H27NO6 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO.C4H4O5/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;5-2(4(8)9)1-3(6)7/h6-9,14H,3-5,10-12H2,1-2H3;1,5H,(H,6,7)(H,8,9)/b;2-1+ |
InChI-Schlüssel |
BJBWMHIYMPDNIL-WLHGVMLRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.C(=C(\C(=O)O)/O)\C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.C(=C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



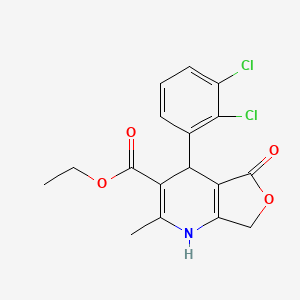

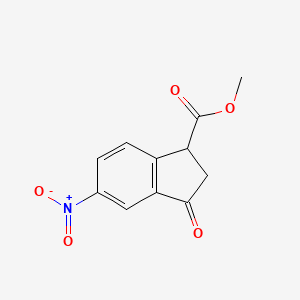
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
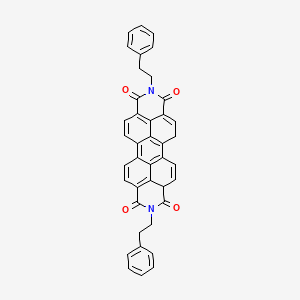
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
